

Physical properties of 4-Fluororesorcinol (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluororesorcinol**

Cat. No.: **B135099**

[Get Quote](#)

Technical Guide: Physicochemical Properties of 4-Fluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of **4-Fluororesorcinol** (CAS No: 103068-41-3), a key intermediate in the synthesis of various pharmaceuticals, fluorescent dyes, and advanced materials.^{[1][2]} This document details the compound's melting point and solubility characteristics, outlines standardized experimental protocols for their determination, and presents a visual representation of a significant synthetic pathway involving this compound. The information herein is intended to support research and development activities by providing a consolidated resource on the fundamental physicochemical characteristics of **4-Fluororesorcinol**.

Introduction

4-Fluororesorcinol, also known as 1-fluoro-2,4-dihydroxybenzene, is a fluorinated aromatic organic compound. The presence of a fluorine atom on the resorcinol backbone significantly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in medicinal chemistry and materials science.^[1] An understanding of its physical

properties, such as melting point and solubility, is critical for its effective use in synthesis, formulation, and quality control.

Physical Properties

The physical properties of **4-Fluororesorcinol** are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Melting Point	95 - 101 °C	[1]
	96 - 100 °C	[2][3]
Appearance	White to brown powder or crystals	[1]
Molecular Formula	C ₆ H ₅ FO ₂	[1]
Molecular Weight	128.10 g/mol	[2]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3] A stock solution of 10 mM in DMSO can be prepared.[4]	[3][4]
Compatibility	Compatible with various solvents.[1]	[1]

Note: Quantitative solubility data in common solvents is not readily available in published literature.

Experimental Protocols

The following sections describe standardized methodologies for the determination of the melting point and solubility of solid organic compounds like **4-Fluororesorcinol**.

Melting Point Determination

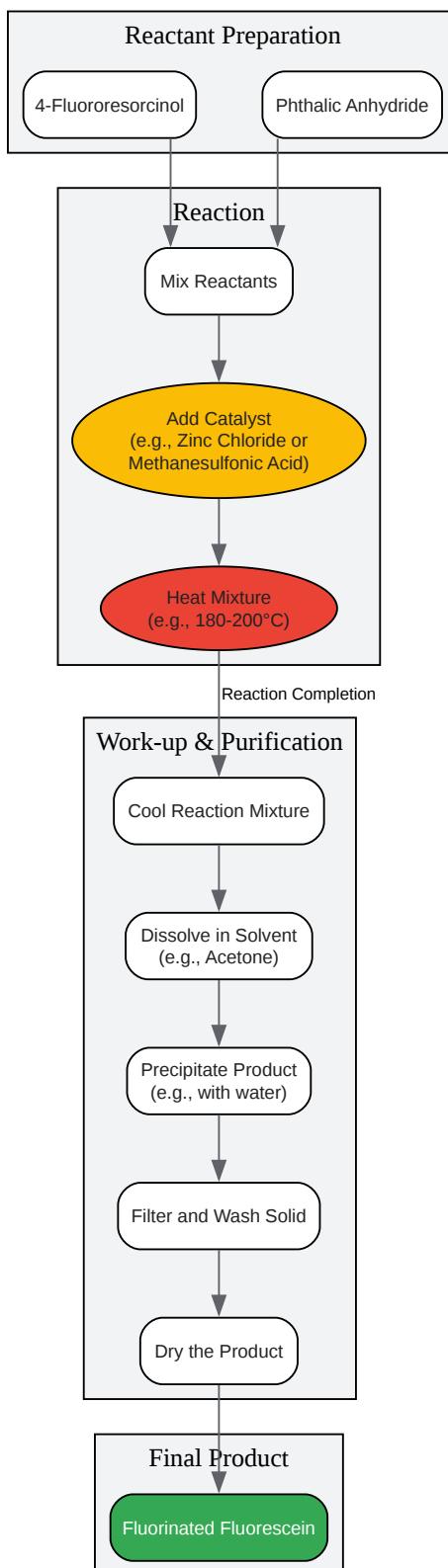
The melting point of **4-Fluororesorcinol** is determined using the capillary method with a calibrated melting point apparatus.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **4-Fluororesorcinol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.
- Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is performed to establish a general solubility profile.


Methodology:

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, and dimethyl sulfoxide) are selected.
- Procedure: A small, accurately weighed amount of **4-Fluororesorcinol** (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added.
- Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The sample is visually inspected for the absence of solid particles.

- Classification:
 - Soluble: If the solid completely dissolves.
 - Slightly Soluble: If a significant portion of the solid dissolves, but some remains undissolved.
 - Insoluble: If the solid does not appear to dissolve.

Visualization of a Key Synthetic Application

4-Fluororesorcinol is a crucial precursor in the synthesis of fluorinated fluorescein dyes. The following diagram illustrates the experimental workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of fluorinated fluorescein from **4-Fluororesorcinol**.

Conclusion

This technical guide provides essential data on the physical properties of **4-Fluororesorcinol**, which are fundamental to its application in research and development. The tabulated melting point and qualitative solubility information, coupled with standardized experimental protocols, offer a practical resource for scientists and professionals. The visualized synthetic pathway further illustrates the utility of this compound in the creation of valuable fluorescent molecules. While quantitative solubility data remains a gap in the current literature, the information presented here serves as a solid foundation for the handling, application, and further investigation of **4-Fluororesorcinol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. Cas 103068-41-3,4-Fluoro-1,3-benzenediol | lookchem [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Physical properties of 4-Fluororesorcinol (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135099#physical-properties-of-4-fluororesorcinol-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com